molecular formula C20H16F3N5O2 B2636683 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081132-28-6

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2636683
CAS No.: 1081132-28-6
M. Wt: 415.376
InChI Key: RKRYZXJNSURFAI-UHFFFAOYSA-N
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Description

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxadiazole ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-5-(1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
  • 5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Uniqueness

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is unique due to the presence of both the triazole and oxadiazole rings, along with the trifluoromethyl and methoxymethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-benzyl-5-[5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2/c1-29-12-16-18(19-26-24-17(30-19)10-13-6-3-2-4-7-13)25-27-28(16)15-9-5-8-14(11-15)20(21,22)23/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYZXJNSURFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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